Cas no 77458-38-9 (1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol)
1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-ol
- 1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-4-OL
- SCHEMBL2413147
- CS-0216938
- Z2049918677
- CHEMBL3402236
- AKOS005070310
- EN300-6491657
- 1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol
- 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol, AldrichCPR
- Q27454533
- CDA45838
- 49P
- 3W-0219
- 77458-38-9
- AT12001
- BDBM50068108
- 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-ol
- MFCD03791208
- 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol
-
- MDL: MFCD03791208
- Inchi: 1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H
- InChI Key: SGZRMGCFXYGLQZ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)N1C=C(C=N1)O)(F)F
Computed Properties
- Exact Mass: 228.05111
- Monoisotopic Mass: 228.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Melting Point: 99-101°C
- PSA: 38.05
1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC10225-500mg |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol |
77458-38-9 | 500mg |
£156.00 | 2023-09-02 | ||
| Apollo Scientific | PC10225-1g |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol |
77458-38-9 | 1g |
£215.00 | 2023-09-02 | ||
| Apollo Scientific | PC10225-5g |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol |
77458-38-9 | 5g |
£585.00 | 2023-09-02 | ||
| Chemenu | CM309084-5g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-ol |
77458-38-9 | 95% | 5g |
$653 | 2021-08-18 | |
| abcr | AB157239-1 g |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol; . |
77458-38-9 | 1 g |
€315.00 | 2023-07-20 | ||
| abcr | AB157239-5 g |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol; . |
77458-38-9 | 5 g |
€859.90 | 2023-07-20 | ||
| abcr | AB157239-10 g |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol; . |
77458-38-9 | 10 g |
€1,403.30 | 2023-07-20 | ||
| Chemenu | CM309084-1g |
1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-ol |
77458-38-9 | 95%+ | 1g |
$220 | 2023-02-01 | |
| TRC | T900505-50mg |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol |
77458-38-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900505-100mg |
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol |
77458-38-9 | 100mg |
$ 95.00 | 2022-06-02 |
1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol Suppliers
1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol
Introduction to 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol (CAS No. 77458-38-9)
1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol, with the CAS number 77458-38-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TFMP-Pyrazolol, is characterized by its unique molecular structure, which includes a trifluoromethyl group and a pyrazole ring. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs for treating diseases such as cancer, inflammation, and neurological disorders.
The molecular formula of 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol is C10H6F3N2O, and its molecular weight is approximately 223.16 g/mol. The compound's structure consists of a pyrazole ring attached to a phenyl group substituted with a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
In recent years, 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of research has been its activity as an inhibitor of various enzymes and receptors. For instance, studies have shown that this compound exhibits potent inhibitory effects on kinases, which are crucial enzymes involved in cell signaling pathways. Kinase inhibitors are widely used in cancer therapy due to their ability to block the uncontrolled growth and division of cancer cells.
Beyond its role as a kinase inhibitor, 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a promising candidate for the development of new anti-inflammatory drugs.
In the realm of neurological disorders, 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol has shown potential as a neuroprotective agent. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis, thereby potentially slowing down the progression of these diseases. The exact mechanisms by which it exerts these neuroprotective effects are still under investigation but are believed to involve the modulation of oxidative stress pathways and the inhibition of pro-apoptotic signaling.
The synthesis of 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol has been optimized through various methods, including metal-catalyzed reactions and microwave-assisted synthesis. These advancements have made it easier to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications. The availability of efficient synthetic routes has also enabled researchers to explore structural modifications to enhance its pharmacological properties.
Clinical trials involving derivatives of 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol have shown promising results. For example, one derivative has demonstrated significant efficacy in preclinical models of cancer, leading to its advancement into Phase I clinical trials. These trials are designed to evaluate the safety and tolerability of the compound in humans, with preliminary results indicating a favorable safety profile.
In conclusion, 1-3-(Trifluoromethyl)phenyl-1H-pyrazol-4-ol (CAS No. 77458-38-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for drug design, particularly in the areas of cancer therapy, anti-inflammatory drugs, and neuroprotective agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the development of novel therapeutic agents.
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